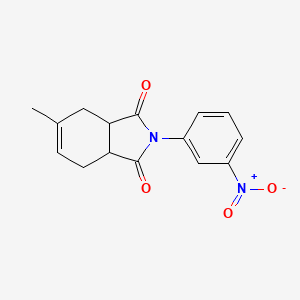

5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

5-Methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic imide derivative characterized by a tetrahydroisoindole-1,3-dione core. The compound features a methyl group at position 5 and a 3-nitrophenyl substituent at position 2. The nitro group at the 3-position of the phenyl ring is strongly electron-withdrawing, influencing reactivity and intermolecular interactions. This compound is typically synthesized via acid-catalyzed cyclization reactions, as demonstrated in the conversion of precursor amides to imides .

Properties

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-5-6-12-13(7-9)15(19)16(14(12)18)10-3-2-4-11(8-10)17(20)21/h2-5,8,12-13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFLPRLCSDPYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization and reduction steps to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of isoindole compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds related to 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione showed significant cytotoxicity against breast cancer (MCF-7) and glioblastoma (U251) cell lines. The presence of the nitrophenyl group enhances its interaction with cellular targets, leading to increased efficacy in inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-2-(3-nitrophenyl)-... | MCF-7 | 10 | Induces apoptosis |

| 5-Methyl-2-(3-nitrophenyl)-... | U251 | 15 | Inhibits cell cycle progression |

Mechanism Insights

The mechanism by which this compound exerts its anticancer effects often involves the destabilization of microtubules, similar to well-known chemotherapeutic agents like Taxol. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Neuropharmacology

Anticonvulsant Properties

Research has also highlighted the anticonvulsant potential of isoindole derivatives. Compounds exhibiting structural similarities to this compound have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the isoindole scaffold can enhance anticonvulsant efficacy .

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| Isoindole Derivative A | MES Model | <20 |

| Isoindole Derivative B | scPTZ Model | <25 |

Material Sciences

Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in polymer chemistry. Its ability to act as a monomer or crosslinking agent has been explored for developing new materials with enhanced mechanical properties and thermal stability .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported the synthesis of several isoindole derivatives based on the core structure of this compound. The derivatives were tested against multiple cancer cell lines with varying degrees of success. The most effective compounds were characterized by specific substitutions on the phenyl ring that improved their binding affinity to tubulin .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of isoindole derivatives revealed that certain modifications led to a significant reduction in seizure frequency in animal models compared to standard treatments. The study concluded that the nitro group plays a crucial role in enhancing the pharmacological profile of these compounds .

Mechanism of Action

The mechanism by which 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroisoindole-1,3-dione scaffold is versatile, with modifications at positions 2, 4, 5, and 7 significantly altering physical, chemical, and biological properties. Below is a systematic comparison with analogous derivatives:

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-withdrawing groups (EWGs) like nitro or trichloromethylthio enhance electrophilicity and thermal stability but may increase toxicity (e.g., Captan’s carcinogenicity ).

- Electron-donating groups (EDGs) like methoxy improve solubility in polar solvents but reduce oxidative resistance .

- Steric effects from silyl or bulky aryl groups hinder reaction rates but improve selectivity in cross-coupling reactions .

Key Insights :

Biological Activity

5-Methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 298.29 g/mol . The structure includes a methanoisoindole core and a nitrophenyl group, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activities and cellular signaling pathways, potentially leading to therapeutic effects .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : The compound has shown promising results in various cancer cell lines. For instance, it exhibited significant antiproliferative effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is likely due to the presence of the nitro group which enhances its interaction with bacterial cell membranes.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with varying concentrations led to apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound effectively induces cell death through apoptosis .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results showed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as a novel antimicrobial agent .

Q & A

Q. What are the optimal synthetic strategies for 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?

Methodological Answer :

- Multi-step synthesis : Begin with condensation of 3-nitrobenzaldehyde with a methyl-substituted amine (e.g., methylamine derivatives), followed by cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the isoindole-dione core .

- Functionalization : Introduce the 3-nitrophenyl group via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on precursor availability.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm stereochemistry and substituent positions. Key signals: aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 1.2–2.0 ppm), and dione carbonyls (δ 170–180 ppm in ¹³C) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 and 1350 cm⁻¹) .

- MS : High-resolution ESI-MS to verify molecular weight (calculated for C₁₆H₁₅N₂O₄: 299.10 g/mol) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for this compound?

Methodological Answer :

- DFT calculations : Use Gaussian 16 or ORCA to simulate NMR chemical shifts (GIAO method) and IR vibrational frequencies. Compare with experimental data to identify misassignments (e.g., distinguishing nitro group resonance splitting vs. solvent effects) .

- X-ray crystallography : If single crystals are obtained (via slow evaporation in DCM/hexane), compare experimental bond lengths/angles with computed values to validate stereochemical assignments .

Q. What experimental design principles apply to optimizing reaction yields for derivatives of this compound?

Methodological Answer :

- Factorial design : Apply a 2³ factorial matrix (factors: temperature, catalyst loading, reaction time) to identify synergistic effects. For example, higher temperatures (80–100°C) may accelerate cyclization but promote nitro group reduction .

- Response surface methodology (RSM) : Optimize parameters using central composite design (CCD) to maximize yield while minimizing byproduct formation (e.g., over-reduced intermediates) .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

Methodological Answer :

- Electrostatic potential (ESP) mapping : Compute ESP surfaces (VMD or Multiwfn) to visualize electron-deficient regions near the nitro group, which drive reactivity in SNAr or photochemical reactions .

- Cyclic voltammetry : Measure reduction potentials (e.g., in acetonitrile with 0.1 M TBAPF₆) to quantify nitro group’s electron-withdrawing effect. Compare with analogues lacking the nitro substituent .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for isoindole-dione derivatives?

Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and normalize by solvent/DMSO controls. Use ANOVA to assess variability due to assay conditions (e.g., bacterial strain differences) .

- Docking studies : Perform AutoDock Vina simulations to compare binding affinities of 5-methyl-3-nitrophenyl derivatives vs. other substituents (e.g., hydroxyl or methyl groups) at target sites (e.g., bacterial DNA gyrase) .

Q. Why do synthetic yields vary significantly across literature protocols for similar isoindole-diones?

Methodological Answer :

- Byproduct profiling : Use LC-MS to identify side products (e.g., dimerization or oxidation species) in low-yield reactions. Adjust stoichiometry (e.g., reduce aldehyde excess) or switch to inert atmospheres (N₂/Ar) to suppress competing pathways .

- Catalyst screening : Test alternatives to Pd(PPh₃)₄ (e.g., NiCl₂/Zn for cost-effective coupling) and monitor reaction progress via in-situ FTIR .

Methodological Innovations

Q. Can machine learning predict novel derivatives with enhanced photostability?

Methodological Answer :

- Dataset curation : Compile experimental photodegradation rates (λ > 300 nm) for 50+ isoindole-dione derivatives. Train a random forest model (scikit-learn) using descriptors like Hammett σ values and HOMO-LUMO gaps .

- Validation : Synthesize top-predicted candidates (e.g., electron-donating substituents at C5) and test under accelerated UV exposure (ISO 4892-2) .

Q. Tables

| Key Reaction Conditions | Parameters | Optimal Range |

|---|---|---|

| Cyclization temperature | Acid-catalyzed | 80–100°C |

| Suzuki coupling catalyst | Pd(PPh₃)₄ | 5 mol% |

| Purification solvent system | Ethyl acetate/hexane | 3:7 → 1:1 gradient |

| Computational Tools | Application | Software |

|---|---|---|

| NMR shift prediction | Stereochemical validation | Gaussian 16 |

| Binding affinity simulation | Target interaction analysis | AutoDock Vina |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.